molecular formula C12H17ClN4 B1464509 2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine CAS No. 1284747-70-1

2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine

Cat. No. B1464509
M. Wt: 252.74 g/mol
InChI Key: XIAZYLFSUVVEOI-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine (2C3CMPP) is a synthetic compound that has recently been the focus of research in a variety of different scientific fields. It is a cyclopropylmethylpiperazine derivative, and is composed of two nitrogen atoms, one chlorine atom, and three carbon atoms. This compound has been found to have a variety of applications in scientific research, including applications in biochemical and physiological research.

Scientific Research Applications

Genotoxicity and Metabolic Activation

A study on a closely related compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine," revealed its potential as a 5-HT2C agonist with applications in obesity treatment due to its effect on food intake and body weight reduction in rats. The research also delved into its genotoxicity potential, elucidating the role of metabolic activation in mutagenicity, providing insights into the metabolic pathways and the bioactivation mechanism leading to DNA binding (Kalgutkar et al., 2007).

Serotoninmimetic Activity

Another study synthesized a series of 2-(1-piperazinyl)pyrazines, identifying compounds with potent central serotoninmimetic activity, highlighting the structural similarities with serotonin and the potential for developing new therapeutic agents (Lumma et al., 1978).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections and combating antibiotic resistance (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine substitutions, explored their anticonvulsant and antimicrobial activities, demonstrating the diverse pharmacological potential of such compounds (Aytemir et al., 2004).

Future Directions

Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole and a pyrazine ring, has exhibited various biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c13-11-12(15-4-3-14-11)17-7-5-16(6-8-17)9-10-1-2-10/h3-4,10H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZYLFSUVVEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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